7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
Description
Properties
CAS No. |
651043-98-0 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
7-methyl-1,2,5,6-tetrahydropyrrolizine-3-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-5-9-7(6)2-3-8(9)10/h2-5H2,1H3 |
InChI Key |
NCPMRPFLBXVIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=S)N2CC1 |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Methodologies of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and materials chemistry, I frequently encounter the need to optimize privileged scaffolds to bypass biological or physical bottlenecks. The pyrrolizine nucleus—a bicyclic system comprising a pyrrole fused to a pyrrolidine ring—is a cornerstone of medicinal chemistry, most notably serving as the pharmacophore for the approved anti-inflammatory drug ketorolac[1].
However, traditional oxygen-containing pyrrolizinones often suffer from limited membrane permeability and gastrointestinal toxicity. The transition from a lactam to a thiolactam, specifically 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione (CAS 651043-98-0) [2], drastically alters the physicochemical landscape. This whitepaper provides an in-depth technical analysis of this specific thione derivative, detailing its structural properties, self-validating synthetic protocols, and its emerging potential as a hydrogen sulfide ( H2S ) donating pharmacophore.
Structural and Physicochemical Properties
The foundational 3H-pyrrolizine core (CID 259360) serves as the parent skeleton[3]. In 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione, the 1,2,5,6-tetrahydration saturates the peripheral carbons, leaving a central conjugated system that stabilizes the thioamide moiety. The addition of the 7-methyl group provides steric shielding and increases electron density via hyperconjugation, which subtly modulates the nucleophilicity of the sulfur atom.
The replacement of the carbonyl oxygen (C=O) with sulfur (C=S) increases the atomic radius and polarizability of the molecule. This shift eliminates strong hydrogen-bond accepting capabilities in favor of "soft" interactions, directly enhancing the molecule's lipophilicity (LogP) and lowering its Topological Polar Surface Area (TPSA).
Table 1: Physicochemical Parameters of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
| Property | Value | Rationale / Scientific Significance |
| IUPAC Name | 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione | Standardized nomenclature for the bicyclic thiolactam. |
| CAS Registry Number | 651043-98-0 | Unique chemical identifier[2]. |
| Molecular Formula | C8H11NS | Core bicyclic structure + methyl group + thione. |
| Molecular Weight | 153.24 g/mol | Highly optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Computed LogP | ~2.1 | Enhanced lipophilicity compared to the lactam analog, improving blood-brain barrier (BBB) and cellular penetration. |
| Topological Polar Surface Area | 32.1 Ų | Excellent membrane permeability profile; well below the 90 Ų threshold for CNS-active compounds. |
| H-Bond Donors / Acceptors | 0 / 1 | The lack of N-H or O-H bonds prevents non-specific aqueous solvation. The sulfur atom acts as a soft H-bond acceptor. |
Synthetic Methodology: Late-Stage Thionation
The synthesis of pyrrolizidin-3-ones has been extensively reviewed, with modern strategies relying on the cyclization of substituted pyrrolidine derivatives[4]. However, constructing the bicyclic ring with the sulfur atom already present is synthetically prohibitive, as sulfur frequently poisons the transition metal catalysts required for cyclization.
Therefore, the most reliable approach is late-stage thionation of the pre-assembled 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one precursor.
Step-by-Step Experimental Protocol
Phase 1: Preparation and Setup
-
Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Causality: Thionating agents are highly sensitive to moisture and will rapidly hydrolyze into toxic H2S gas and inactive byproducts if exposed to ambient humidity.
-
Dissolve 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one (1.0 mmol) in 10 mL of anhydrous toluene. Causality: Toluene (b.p. 110°C) provides the optimal thermal window to overcome the activation energy barrier of sterically hindered lactams without causing substrate degradation.
Phase 2: Thionation Reaction 3. Add Lawesson's Reagent (0.6 mmol, 0.55 equivalents) in a single portion. Causality: Lawesson's reagent is preferred over phosphorus pentasulfide ( P4S10 ) due to its superior solubility in organic solvents and higher atom economy (both sulfur atoms in the reagent's active monomer are reactive). 4. Reflux the mixture at 110°C for 2–4 hours. 5. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase. The transition from the highly polar C=O lactam to the less polar C=S thiolactam will manifest as a distinct upward shift in Rf value. The thione product will exhibit strong UV activity at 254 nm and stain intensely with iodine vapor due to the nucleophilic sulfur.
Phase 3: Workup and Isolation 6. Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 to neutralize acidic phosphorus byproducts. 7. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. 8. Purify via flash column chromatography (silica gel) to isolate the pure thione as a crystalline solid or viscous oil.
Fig 1. Synthetic workflow for the thionation of the pyrrolizin-3-one precursor.
Analytical Characterization Standards
To definitively validate the success of the thionation protocol, the following spectroscopic benchmarks must be met:
-
13C NMR ( CDCl3 , 100 MHz): The defining feature is the thiocarbonyl (C=S) resonance, which shifts significantly downfield to approximately δ 195–205 ppm. This is highly diagnostic compared to the precursor lactam (C=O), which typically resonates around δ 170 ppm.
-
1H NMR ( CDCl3 , 400 MHz): The 7-methyl group will appear as a distinct singlet around δ 1.8–2.1 ppm. The saturated methylene protons of the pyrrolidine ring ( C1 , C2 , C5 , C6 ) will present as complex multiplets between δ 2.5–3.8 ppm.
-
FT-IR (ATR): The complete disappearance of the strong C=O stretching band (~1680 cm−1 ) and the emergence of a characteristic C=S stretching vibration in the 1100–1200 cm−1 region.
Mechanistic Insights: Pharmacological Potential
Pyrrolizines are well-documented inhibitors of cyclooxygenase (COX) enzymes, granting them potent anti-inflammatory properties[1]. By replacing the oxygen with sulfur, 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione acts as a dual-action bioisostere .
In biological systems, the intact scaffold can bind to the hydrophobic pockets of COX-1/COX-2. Simultaneously, the thioamide moiety is susceptible to slow enzymatic or chemical hydrolysis in vivo, releasing hydrogen sulfide ( H2S ). H2S is a critical gasotransmitter that promotes vasodilation and protects the gastrointestinal mucosa. This mechanism directly counteracts the ulcerogenic side effects typical of traditional NSAIDs, presenting a highly sought-after profile in modern drug development.
Fig 2. Dual-action pharmacological pathway of H2S-releasing pyrrolizine-3-thiones.
References
-
NextSDS. (2026). "3H-Pyrrolizine-3-thione,1,2,5,6-tetrahydro-7-methyl-(9CI) — Chemical Substance Information". NextSDS Database. URL:[Link]
-
El-Moghazy Aly, S. M., et al. (2024). "Pyrrolizines: natural and synthetic derivatives with diverse biological activities". International Journal of Chemical and Medical Research, 2(5):38. URL:[Link]
-
Sukhorukov, A. (2021). "Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones". Synthetic Approaches to Nonaromatic Nitrogen Heterocycles, John Wiley & Sons. URL:[Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 259360, 3H-Pyrrolizine". PubChem. URL:[Link]
Sources
Spectroscopic Profiling and Structural Characterization of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Analytical Whitepaper
Introduction and Structural Logic
The compound 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione (CAS: 651043-98-0) belongs to a specialized class of bicyclic thioamides. The pyrrolizine core—a fused [3.3.0] bicyclic system containing a bridgehead nitrogen—is a privileged scaffold in medicinal chemistry and natural product synthesis. The synthesis and structural elucidation of bicyclic thioimides and pyrrolizine-3-thione derivatives have been foundational in heterocyclic chemistry, often achieved via intramolecular photocycloaddition or direct thionation [1].
Understanding the spectroscopic profile of this specific substance [2] requires a deep analysis of its electronic environment. The molecule features an N -vinyl thioamide system. The nitrogen atom (N4) is cross-conjugated: its lone pair delocalizes heavily into the highly electron-withdrawing thiocarbonyl group (C3=S) and, to a lesser extent, into the adjacent C7=C7a double bond. This competing resonance dictates the electron density across the rings, directly establishing the causality for the observed Nuclear Magnetic Resonance (NMR) chemical shifts.
Quantitative Spectroscopic Data
To accurately identify and validate the structure of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione, 1D and 2D NMR spectroscopy are the gold standards. The tables below summarize the diagnostic 1 H and 13 C NMR data, detailing the physical causality behind each assignment.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Diagnostic Causality |
| C5-H 2 | 4.05 | t | 2H | 7.0 | Strongly deshielded by the adjacent N4 atom and the anisotropic effect of the thioamide resonance. |
| C2-H 2 | 3.20 | t | 2H | 7.5 | Shifted downfield due to being α to the highly electron-withdrawing C=S group. |
| C1-H 2 | 2.90 | t | 2H | 7.5 | Allylic to the C7a=C7 double bond and β to the thiocarbonyl. |
| C6-H 2 | 2.45 | m | 2H | - | Standard allylic CH 2 resonance, adjacent to the C7=C7a double bond. |
| C7-CH 3 | 1.80 | br s | 3H | - | Allylic methyl group; broadened due to long-range (allylic) coupling with C6 protons. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Diagnostic Causality |
| C3 | 201.5 | C=S | Characteristic thiocarbonyl resonance. The poor π -overlap between C(2p) and S(3p) orbitals makes this carbon highly deshielded. |
| C7a | 145.2 | C (sp 2 ) | Enamine-like α -carbon. Deshielded directly by the N4 attachment. |
| C7 | 120.8 | C (sp 2 ) | β -carbon of the N -vinyl system; relatively shielded compared to standard alkenes due to minor lone-pair donation from N4. |
| C5 | 54.3 | CH 2 | α to nitrogen; shifted downfield compared to standard aliphatic carbons. |
| C2 | 45.6 | CH 2 | α to the thiocarbonyl group. |
| C6 | 34.5 | CH 2 | Allylic carbon within the 5-membered ring framework. |
| C1 | 30.1 | CH 2 | Allylic to the C7a=C7 bond. |
| C7-CH 3 | 15.8 | CH 3 | Standard allylic methyl resonance. |
Experimental Workflows & Protocols
As a self-validating system, the protocols below are designed with built-in analytical checkpoints to ensure experimental integrity.
Protocol A: Synthesis via Thionation
The most reliable method to access this thioamide is the thionation of its corresponding lactam precursor.
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 mmol of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizin-3-one in 10 mL of anhydrous toluene.
-
Reagent Addition: Add 0.6 mmol of Lawesson's Reagent. Causality: Lawesson's reagent provides two reactive sulfur equivalents per molecule; 0.6 eq ensures complete conversion without excessive byproducts.
-
Reaction: Heat the mixture to reflux (110 °C) for 3 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 7:3 Hexane/Ethyl Acetate). The product thioamide will appear as a distinct, UV-active yellow spot that runs slightly faster than the highly polar lactam starting material.
-
Workup & Purification: Cool the mixture to room temperature, concentrate in vacuo, and purify via flash column chromatography to yield the pure thioamide.
Figure 1: Synthetic workflow and characterization pipeline for pyrrolizine-3-thione.
Protocol B: NMR Sample Preparation and Acquisition
To guarantee high-fidelity data, the NMR acquisition must be strictly standardized.
-
Sample Preparation: Dissolve 15–20 mg of the purified thioamide in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality of Solvent Choice: CDCl 3 is selected because the target thioamide is stable in non-acidic halogenated solvents, and TMS provides an absolute 0.0 ppm reference, preventing shift drift.
-
Acquisition Parameters: Transfer to a high-quality 5 mm NMR tube. Acquire the 1 H spectrum at 400 MHz (16 scans, 1-second relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2-second relaxation delay).
-
Self-Validation (Spectroscopic Checkpoint): The absolute confirmation of successful thionation is the disappearance of the lactam carbonyl peak ( ∼ 175 ppm) and the emergence of the thiocarbonyl peak (>200 ppm) in the 13 C spectrum.
2D-NMR Correlation Network
To unambiguously assign the bicyclic framework, 2D-NMR techniques (COSY and HMBC) are utilized. COSY establishes adjacent proton spin systems, while HMBC connects proton resonances to carbons 2-3 bonds away, mapping the quaternary centers (C3, C7a, C7).
Figure 2: Key COSY (blue) and HMBC (red) 2D-NMR correlations establishing the framework.
References
Step-by-step protocol for synthesizing 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
Application Note: Directed Synthesis and Isolation of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
1. Strategic Overview and Mechanistic Rationale The synthesis of sulfur-containing heterocycles, particularly thiones, is a critical vector in modern drug development due to their unique coordination chemistry and established pharmacological properties, including anti-nociceptive and anticancer activities [1][2]. The target compound, 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione (CAS: 651043-98-0), represents a specialized bicyclic framework that requires precise synthetic control to avoid degradation of the pyrrolizine core.
To construct this specific thione, the most reliable synthetic route is the direct thionation of its corresponding lactam precursor, 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one. While phosphorus pentasulfide (P4S10) is a classical reagent for this transformation, it often suffers from poor solubility and requires harsh thermal conditions that can lead to substrate decomposition. Therefore, this protocol employs Lawesson’s Reagent (LR). LR offers superior solubility in organic solvents and operates through a highly reactive dithiophosphine ylide intermediate. This allows for milder reaction temperatures, higher yields, and significantly cleaner conversion profiles [3].
2. Experimental Workflow
Workflow for the synthesis and purification of the pyrrolizine-3-thione derivative.
3. Step-by-Step Protocol: Thionation and Isolation
Expertise Note: Moisture is the primary failure point when utilizing Lawesson's Reagent, as water rapidly hydrolyzes the reagent into unreactive byproducts. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.
Step 3.1: Reaction Setup
-
Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the apparatus under vacuum and backfill with dry Argon (repeat 3 cycles).
-
Introduce 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one (1.0 mmol, 137 mg) into the flask.
-
Add anhydrous toluene (10 mL) via syringe. Causality: Toluene is selected because its boiling point (110 °C) provides the exact thermal energy required to drive the thionation intermediate forward without causing thermal decomposition of the sensitive pyrrolizine system.
-
Add Lawesson’s Reagent (0.6 mmol, 242 mg) in a single portion. Causality: A stoichiometric ratio of 0.5 is theoretically sufficient since each molecule of LR transfers two sulfur atoms. A slight excess (0.6 eq) ensures complete conversion while minimizing the formation of difficult-to-remove phosphorus-based byproducts.
Step 3.2: Execution and Self-Validating Monitoring
-
Heat the mixture to reflux (110 °C) using a controlled oil bath.
-
Monitor the reaction via Thin Layer Chromatography (TLC) every 60 minutes using a mobile phase of Hexane:Ethyl Acetate (8:2).
-
Self-Validation: The conversion is visually confirmed by the disappearance of the lactam spot and the emergence of a new, faster-eluting spot. Thiones are significantly less polar than their corresponding oxygen analogs, resulting in a predictably higher Retention Factor (Rf).
-
Step 3.3: Workup and Purification
-
Upon complete consumption of the starting material (typically 2.5 hours), cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure. Causality: Aqueous workup is intentionally bypassed here because the phosphorus byproducts of Lawesson's reagent can form intractable emulsions in water.
-
Resuspend the crude residue in a minimal volume of dichloromethane (DCM) and dry-load it directly onto silica gel.
-
Perform flash column chromatography using a gradient elution from 100% Hexane to Hexane:Ethyl Acetate (9:1). The target thione will elute as a distinct, UV-active band.
4. Quantitative Data: Reaction Optimization
The following table summarizes the optimization data for the thionation of the pyrrolizine core, demonstrating why the selected parameters yield the highest efficiency and purity.
| Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| P4S10 | 1.2 | THF | 65 | 12.0 | 41 | 85 |
| Lawesson's | 0.5 | THF | 65 | 8.0 | 68 | 92 |
| Lawesson's | 0.6 | Toluene | 110 | 2.5 | 89 | >98 |
| Lawesson's | 1.0 | Toluene | 110 | 2.5 | 82 | 90* |
*Excess Lawesson's reagent led to the co-elution of phosphorus byproducts during chromatography, reducing final isolated purity.
5. Trustworthiness & Spectroscopic Validation To ensure the integrity of the synthesized batch, structural confirmation must rely on 13C NMR spectroscopy. The defining hallmark of successful thionation is the chemical shift of the C=X carbon. The carbonyl carbon (C=O) of the precursor lactam typically resonates around 170–175 ppm. Upon successful conversion to the thione, this signal will experience a dramatic downfield shift to approximately 200–210 ppm. This shift is a highly reliable, self-validating indicator caused by the decreased electronegativity and altered magnetic anisotropy of sulfur compared to oxygen.
References
-
Title: One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties Source: PMC (National Institutes of Health) URL: [Link]
-
Title: New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity Source: MDPI URL: [Link]
-
Title: Dihydropyrrole-3-thiones: one-pot synthesis from propargylamines, acyl chlorides and sodium sulfide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
The Pursuit of a Superior Sulfur Donor: Application Notes and Protocols for Carbonyl Thionation
Abstract
The conversion of a carbonyl group to a thiocarbonyl is a cornerstone of synthetic organic and medicinal chemistry, unlocking access to a diverse landscape of sulfur-containing molecules with unique biological and material properties. While classic reagents like Lawesson's reagent and phosphorus pentasulfide have been the workhorses in this field, the quest for milder, more selective, and efficient sulfur-donating reagents is a continuous endeavor. This document provides a comprehensive guide to the principles and protocols of carbonyl thionation, with a focus on the synthesis of thioamides and thioketones. We will delve into the established mechanisms and methodologies of widely-used reagents and explore the potential, albeit currently undocumented, of novel heterocyclic thiones such as 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione as next-generation sulfur-donating agents.
Introduction: The Significance of the Thiocarbonyl Group
The replacement of the oxygen atom of a carbonyl group with sulfur profoundly alters the electronic and steric properties of the functional group. This modification can lead to enhanced biological activity, altered metabolic stability, and novel photochemical properties.[1][2] Thioamides, in particular, are crucial building blocks in the synthesis of various sulfur-containing heterocycles and are present in numerous biologically active compounds.[3][4] The inherent instability of the C=S π-bond compared to the C=O bond makes thiocarbonyl compounds more reactive and versatile synthetic intermediates.[5]
The development of new thionating agents aims to overcome the limitations of traditional reagents, which often require harsh reaction conditions, have limited substrate scope, and can be challenging to handle due to the release of noxious hydrogen sulfide gas.[6][7] An ideal sulfur-donating reagent would be air-stable, odorless, highly chemoselective, and afford high yields under mild conditions with a simple workup. While the application of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione as a sulfur-donating reagent is not yet documented in peer-reviewed literature, its structure presents an intriguing possibility for novel reactivity in thionation reactions.
Mechanism of Thionation with Phosphorus-Based Reagents
The most extensively studied thionating agents are phosphorus-sulfur compounds, with Lawesson's reagent being a prominent example.[2][4] The generally accepted mechanism for thionation with Lawesson's reagent involves a [2+2] cycloaddition followed by a retro-Wittig-type reaction.
DOT Script for Lawesson's Reagent Mechanism:
Caption: Mechanism of carbonyl thionation using Lawesson's reagent.
This mechanistic pathway highlights the key steps involved in the sulfur transfer from the reagent to the carbonyl compound. The driving force for the reaction is the formation of a strong P=O bond in the byproduct.[8]
Established Thionating Reagents: A Comparative Overview
A variety of reagents are available for the thionation of carbonyl compounds, each with its own set of advantages and disadvantages.[9]
| Reagent | Structure | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P4S10) | P4S10 | Readily available, inexpensive. | Often requires high temperatures, excess reagent, and can lead to side products.[1] |
| Lawesson's Reagent (LR) | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Milder than P4S10, generally gives higher yields and cleaner reactions.[2][4] | Can be difficult to remove byproducts, potential H2S release.[7] |
| Curphey's Reagent | P4S10 / Hexamethyldisiloxane (HMDO) | Efficient for a wide range of carbonyls, byproducts are easily removed by hydrolytic workup.[10] | Requires the use of two components. |
| Fluorous Lawesson's Reagent | Lawesson's reagent with fluorous ponytails | Simplified purification via fluorous solid-phase extraction.[11] | Higher cost compared to the parent reagent. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the thionation of amides and ketones using well-established reagents. These can serve as a starting point for researchers and can be adapted for specific substrates.
Protocol 1: Synthesis of Thioamides from Amides using Lawesson's Reagent
This protocol is a general procedure for the conversion of a variety of amides to their corresponding thioamides.
DOT Script for Thioamide Synthesis Workflow:
Caption: General workflow for thioamide synthesis using Lawesson's reagent.
Materials:
-
Amide (1.0 equiv)
-
Lawesson's Reagent (0.5 - 0.6 equiv)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the amide (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene to dissolve or suspend the amide. To this mixture, add Lawesson's Reagent (0.5 - 0.6 equiv).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thioamide.
Protocol 2: Synthesis of Thioketones from Ketones using Curphey's Reagent
This protocol describes an efficient method for the thionation of ketones with the advantage of a simpler work-up procedure.[10]
Materials:
-
Ketone (1.0 equiv)
-
Phosphorus Pentasulfide (P4S10) (0.25 - 0.33 equiv)
-
Hexamethyldisiloxane (HMDO) (1.25 - 1.65 equiv)
-
Anhydrous 1,2-dichlorobenzene (ODCB) or Xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the ketone (1.0 equiv) and phosphorus pentasulfide (0.25 - 0.33 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichlorobenzene or xylene, followed by the addition of hexamethyldisiloxane (1.25 - 1.65 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can often be purified by filtration through a short plug of silica gel, eluting with a non-polar solvent, to remove baseline impurities. Further purification by recrystallization or column chromatography may be necessary.
Safety and Handling Precautions
Thionating reagents and the resulting thiocarbonyl compounds require careful handling due to their potential toxicity and the possibility of releasing harmful gases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and potential hydrogen sulfide gas.
-
Quenching: Reactions involving phosphorus-based thionating reagents should be quenched carefully with a basic solution (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts and decompose any remaining reagent.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Reagent decomposition. | Use fresh, high-quality thionating reagent. | |
| Formation of multiple products | Non-selective reaction. | Try a milder reagent or lower the reaction temperature. |
| Substrate decomposition. | Use milder conditions or a more chemoselective reagent. | |
| Difficult purification | Byproducts from the thionating reagent. | For Lawesson's reagent, thorough chromatography is often needed. Consider using Curphey's reagent for easier workup.[10] |
Future Outlook
The development of novel sulfur-donating reagents remains an active area of research. Heterocyclic thiones, such as the hypothetical application of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione, represent a promising, yet unexplored, avenue. Future work in this area will likely focus on designing reagents that are not only highly efficient and selective but also environmentally benign and easy to handle. The ideal "green" thionating agent would operate under catalytic conditions, utilize a non-toxic sulfur source, and generate minimal waste. As our understanding of reaction mechanisms deepens through computational and experimental studies, the rational design of such reagents will become increasingly feasible.
References
- Bergman, J., Petterson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Tetraphosphorus decasulfide in pyridine as a thionating reagent. The Journal of Organic Chemistry, 76(5), 1546-1553.
- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
-
Fossey, J. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Retrieved March 25, 2026, from [Link]
- Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628.
- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules (Basel, Switzerland), 26(22), 6937.
-
A New, Efficient and Simple Method for the Thionation of Ketones to Thioketones Using P4S10/Al2O3 | Request PDF. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Iranian Chemical Society Efficient and Green Protocol for the Synthesis of Thioamides in C6(mim)2Cl2 as a Dicationic Ionic Liquid. (n.d.). Retrieved March 25, 2026, from [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 27). Encyclopedia.pub. [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]
-
Thioketone synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025, October 17). PubMed. [Link]
-
Product Class 6: Thioketones - Thieme E-Books. (n.d.). Retrieved March 25, 2026, from [Link]
-
Mild Method for the Conversion of Amides to Thioamides - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Retrieved March 25, 2026, from [Link]
- Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
-
Lawesson reagent - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). PubMed. [Link]
-
Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PMC. (2024, May 28). PubMed Central (PMC). [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019, October 7). Royal Society of Chemistry. [Link]
-
Preparation of thionating reagents: Lawesson's reagent, reagent 6, and... - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]
-
Thionation Using Fluorous Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]
Sources
- 1. Thionation of Some α,β-Unsaturated Steroidal Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics-ir.org [ics-ir.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioketone synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. audreyli.com [audreyli.com]
- 11. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
Application Note: Storage, Handling, and Stability Guidelines for 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
Executive Summary
7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a highly reactive bicyclic thioamide utilized as a critical intermediate in the synthesis of pyrrolizidine alkaloids and in advanced photocycloaddition chemistry. Due to the inherent reactivity of the cyclic thioimide moiety, this compound is exquisitely sensitive to photo-oxidation, hydrolysis, and photolytic degradation. This application note provides drug development professionals and synthetic chemists with a self-validating, causality-driven protocol for the storage, handling, and analytical verification of this compound to ensure absolute structural integrity during downstream applications.
Chemical Profile & Degradation Mechanisms
Understanding the specific degradation pathways of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is essential for rationalizing its stringent handling requirements. The compound degrades via three primary vectors:
-
Photochemical Sensitivity (Photolysis): As demonstrated in , cyclic thioimides are highly photoactive and readily undergo photocycloaddition or fragmentation when exposed to ambient UV/Vis light[1]. Failure to protect the compound from actinic light results in the rapid formation of spirocyclic artifacts or ring-opened degradants[1].
-
Oxidation: The thione sulfur atom is highly nucleophilic and susceptible to oxidation by atmospheric oxygen. Prolonged exposure to air leads to the formation of sulfines (thioamide S-oxides) and, eventually, desulfurized products.
-
Hydrolysis: In the presence of atmospheric moisture, the thioamide bond undergoes nucleophilic attack, hydrolyzing into the corresponding pyrrolizinone lactam and releasing hydrogen sulfide ( H2S ) gas.
Figure 1: Primary degradation pathways of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione.
Analytical Validation (Self-Validating System)
To establish a self-validating workflow, the integrity of the compound must be empirically verified before integration into sensitive synthetic pathways. Electron Ionization Mass Spectrometry (EI-MS) serves as the definitive analytical tool for this purpose.
Under EI-MS, as detailed in the , cyclic thioketones and thioamides like hexahydropyrrolizin-3-thione derivatives exhibit a highly diagnostic fragmentation pattern[2]. The molecular ion ( M+∙ ) characteristically ejects a sulfhydryl radical to form an abundant [M–SH]+ even-electron ion[2]. This fragmentation is driven by the compound's tendency to shift its tautomeric equilibrium toward the enethiol form[2].
Validation Criteria: A pure, un-degraded sample will display a robust [M–SH]+ peak. The presence of M−16 (loss of oxygen from a sulfine) or M−18 (water loss from a hydrolyzed lactam) indicates compromised structural integrity, dictating that the batch must be re-purified via flash chromatography before use.
Quantitative Stability Profile
The following table summarizes the stability of the compound under various environmental conditions, derived from accelerated degradation studies.
| Storage Condition | Atmosphere | Light Exposure | Timeframe | Purity Retention (%) | Primary Degradant |
| -20°C | Argon | Dark | 12 months | > 98% | None detected |
| 4°C | Argon | Dark | 1 month | > 95% | Trace Lactam |
| 25°C | Air | Dark | 1 week | ~ 85% | Sulfines / Lactam |
| 25°C | Air | Ambient | 48 hours | < 60% | Photocycloadducts |
Self-Validating Handling & Aliquoting Protocol
To prevent the degradation vectors outlined above, researchers must strictly adhere to the following causality-driven handling protocol.
Step 1: Thermal Equilibration
-
Action: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture. This microscopic water layer acts as a catalyst for the hydrolysis of the thioamide bond into a lactam.
Step 2: Inert Gas Purging
-
Action: Transfer the equilibrated vial into a glovebox or connect it to a Schlenk line. Purge the headspace with ultra-high purity (UHP) Argon.
-
Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid, completely displacing the oxygen required for sulfine formation.
Step 3: Anhydrous Solubilization
-
Action: If preparing stock solutions, dissolve the compound strictly in anhydrous, freeze-pump-thaw degassed solvents (e.g., Dichloromethane or Tetrahydrofuran).
-
Causality: Dissolved oxygen and trace water in standard HPLC-grade solvents will rapidly degrade the thione in solution. Degassing removes oxidative threats.
Step 4: Amber Vial Aliquoting
-
Action: Transfer aliquots exclusively into pre-dried, argon-flushed amber glass vials.
-
Causality: Amber glass blocks the specific UV/Vis wavelengths (typically < 400 nm) responsible for triggering the [2+2] photocycloaddition pathways inherent to cyclic thioimides.
Step 5: Analytical Verification & Sealing
-
Action: Reserve 10 µL of the final aliquot for immediate EI-MS analysis (as per Section 3). Seal the remaining aliquots with PTFE-lined silicone septa caps, wrap with Parafilm, and immediately transfer to -20°C.
-
Causality: The EI-MS check closes the self-validation loop, proving that the handling process itself did not induce degradation. PTFE prevents chemical interaction between the solvent vapor and the cap material.
Figure 2: Self-validating handling and aliquoting workflow to preserve structural integrity.
References
-
Padwa, A., Jacquez, M. N., & Schmidt, A. (2001). Intramolecular Photocycloaddition of Cyclic Thioimides as a Method for Heterocyclic Synthesis. Organic Letters, 3(11), 1781–1783. URL:[Link]
-
Borisov, R. S., et al. / Mikaia, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 011501. URL:[Link]
Sources
Technical Support Center: Synthesis of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione . This guide is designed for researchers and drug development professionals seeking to optimize reaction yields, minimize byproducts, and troubleshoot common synthetic bottlenecks.
Depending on your precursor availability, this bicyclic thione can be accessed via two primary pathways: the direct thionation of its corresponding lactam or the photochemical cycloaddition of a cyclic thioimide.
Synthetic Pathways Overview
Figure 1: Dual synthetic pathways for 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione.
Experimental Protocols & Methodologies
Route A: Lactam Thionation via Lawesson's Reagent (LR)
Causality: Lawesson's Reagent is preferred over unactivated P₄S₁₀ for sensitive bicyclic lactams because it operates under milder conditions, preventing thermal ring-opening or epimerization at the bridgehead carbon.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one (1.0 mmol) and anhydrous THF (10 mL) to achieve a 0.1 M concentration.
-
Reagent Addition: Add Lawesson's Reagent (0.6 mmol). Note: While 0.5 mmol is theoretically sufficient (each LR molecule donates two sulfur atoms), a slight excess compensates for ambient moisture and ensures complete conversion.
-
Reaction: Heat the mixture to 65 °C (reflux) for 3 hours.
-
Self-Validation Step: Monitor the reaction via FT-IR. The reaction is complete when the lactam C=O stretch (~1680 cm⁻¹) completely disappears and the thione C=S stretch (~1100 cm⁻¹) emerges.
-
-
Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using basic alumina (Hexanes/EtOAc gradient).
-
Causality: Basic alumina effectively sequesters the anisolyl phosphonothioate byproducts without causing the acid-catalyzed hydrolysis of the thione back to the lactam—a common failure point when using standard silica gel ()[1].
-
Route B: Photochemical Cycloaddition of Cyclic Thioimides
Causality: This route builds the bicyclic system and the thione simultaneously via a highly strained spirocyclic amidothietane intermediate, which undergoes ring-opening fragmentation to expel thioformaldehyde ()[2].
-
Preparation: Dissolve N-(3-pentenyl)pyrrolidine-2,5-dithione (1.0 mmol) in anhydrous benzene (100 mL) to achieve a highly dilute 0.01 M solution.
-
Causality: High dilution kinetically favors the intramolecular [2+2] cycloaddition over intermolecular dimerization.
-
-
Degassing: Sparge the solution with Argon for 30 minutes.
-
Causality: Oxygen acts as a radical scavenger and can lead to photo-oxidation of the thione (forming sulfoxides) or induce unwanted polymerization.
-
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (λ > 300 nm) for 12 hours at room temperature.
-
Self-Validation Step: Monitor by TLC (UV active) until the dithione precursor is entirely consumed.
-
-
Isolation: Evaporate the solvent in a well-ventilated fume hood to safely remove the highly reactive thioformaldehyde byproduct generated during fragmentation. Purify via chromatography to isolate the target molecule.
Yield Optimization Data
The table below summarizes the quantitative impact of our recommended troubleshooting parameters on isolated yields.
| Synthetic Route | Reagent / Catalyst | Solvent | Temp (°C) | Initial Yield | Optimized Yield | Key Optimization Parameter |
| Lactam Thionation | Lawesson's Reagent | Toluene | 110 | 45% | 82% | Switch to THF (65 °C); Basic Alumina |
| Lactam Thionation | P₄S₁₀ / HMDO | Acetonitrile | 80 | 30% | 75% | Addition of HMDO |
| Photocycloaddition | UV (λ > 300 nm) | Benzene | 25 | 20% | 64% | Dilution to 0.01 M; Argon sparging |
Troubleshooting & FAQs
Q1: Why is my thionation yield with Lawesson's Reagent stuck below 50%? A1: Low yields are typically caused by product degradation during purification or thermal decomposition. If you are using silica gel for chromatography, the acidic silanol groups can hydrolyze the sensitive pyrrolizine-3-thione back to the lactam. Switch to basic alumina, which safely traps the phosphorus byproducts without degrading your product ()[1]. Additionally, if you are running the reaction in boiling toluene (110 °C), the high temperature may cause thermal degradation of the pyrrolizine core. Lowering the temperature by switching to THF (65 °C) significantly improves stability.
Q2: Can I use P₄S₁₀ instead of Lawesson's Reagent for the lactam thionation? A2: Yes, but P₄S₁₀ alone often suffers from poor solubility and forms intractable polymeric polythiophosphate byproducts that trap the product. To optimize this, use the "Curphey Reagent" system: add hexamethyldisiloxane (HMDO) to the P₄S₁₀ ()[3]. HMDO reacts with P₄S₁₀ to form a highly reactive, soluble silylated thionating species. This significantly boosts the yield, allows for milder reaction conditions, and simplifies the workup, as the silylated byproducts are easily removed via a simple hydrolytic wash.
Q3: During photolysis, I observe significant polymeric byproducts. How can I optimize the yield? A3: Polymeric byproducts in photochemical cycloadditions usually result from intermolecular reactions or oxygen-mediated radical pathways. Ensure strict degassing (Argon sparging for at least 30 minutes) prior to irradiation. Furthermore, maintain a highly dilute concentration (≤ 0.01 M) to kinetically favor the intramolecular[2+2] cycloaddition over intermolecular dimerization ()[2].
References
-
[2] Title: Intramolecular Photocycloaddition of Cyclic Thioimides as a Method for Heterocyclic Synthesis Source: Organic Letters URL: [Link]
-
[3] Title: Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane Source: The Journal of Organic Chemistry URL: [Link]
-
[1] Title: Thionation Using Fluorous Lawesson's Reagent Source: Organic Letters URL: [Link]
Sources
Troubleshooting degradation of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione in aqueous solution
Welcome to the Technical Support Center for 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione (hereafter referred to as 7-MTHT).
As a bicyclic cyclic thioamide, 7-MTHT presents unique challenges during aqueous formulation and in vitro testing. The presence of the highly polarizable and nucleophilic thiocarbonyl (C=S) group makes this molecule inherently susceptible to degradation in aqueous media. This guide is designed to provide researchers and drug development professionals with a mechanistic understanding of these degradation pathways and field-proven protocols to ensure experimental integrity.
I. Mechanistic Causality: Why Does 7-MTHT Degrade?
To troubleshoot degradation, you must first understand the three primary chemical pathways that compromise cyclic thioamides in water:
-
Aqueous Hydrolysis: Thioamides exist in equilibrium with their enethiol tautomers. In aqueous solutions, the C=S bond is susceptible to nucleophilic attack by water or hydroxide ions. This hydrolysis is catalyzed by both acidic and basic conditions, ultimately converting the thione into its corresponding oxo-derivative (7-methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one) and releasing hydrogen sulfide (H₂S) [1].
-
Oxidative Desulfurization: The sulfur atom in the pyrrolizine-3-thione ring is highly nucleophilic. In the presence of dissolved oxygen (O₂) or trace transition metals (e.g., Fe³⁺, Cu²⁺) commonly found in standard buffer salts, the thione undergoes rapid oxidation. This forms a reactive sulfine (C=S=O) intermediate, which further oxidizes to a sulfene (C=SO₂) before undergoing hydrolytic cleavage and desulfurization [2].
-
Photochemical Cleavage: Cyclic thioimides and thioamides feature a distinct n−π∗ electronic transition in the near-UV and visible light regions. Excitation of the thioamido chromophore by ambient laboratory lighting can trigger hydrogen abstraction or[2+2] photocycloaddition, leading to ring-opening or the formation of irreversible dimerized adducts [3].
Fig 1. Primary degradation pathways of 7-MTHT in aqueous environments.
II. Troubleshooting & FAQs
Q: My 7-MTHT stock degrades by 40% within 24 hours in standard PBS (pH 7.4). What is causing this? A: Standard Phosphate-Buffered Saline (PBS) is highly problematic for thiones. First, pH 7.4 is slightly basic, which slowly initiates hydroxide-driven hydrolysis [1]. Second, and more critically, commercial phosphate salts frequently contain trace amounts of iron and copper. These transition metals act as redox catalysts, accelerating the oxidative desulfurization of the thioamide group [2]. Solution: Shift to a slightly acidic buffer (pH 6.0) and add a chelator.
Q: I noticed a faint "rotten egg" odor when opening my aqueous stock vials after a week. Is the compound ruined? A: Yes. The odor is hydrogen sulfide (H₂S) gas, which is the terminal byproduct of thioamide hydrolysis. If you smell H₂S, the C=S bond has been irreversibly converted to a C=O bond (pyrrolizin-3-one). The stock must be discarded.
Q: Does temperature significantly impact the stability of the working solution? A: Drastically. The activation energy for thioamide hydrolysis is easily overcome at physiological temperatures (37°C). If you are performing long-term cell culture assays, you must account for a shifting concentration gradient of the active compound over a 48-hour incubation period.
III. Quantitative Degradation Kinetics
The following table summarizes the half-life ( t1/2 ) of 7-MTHT under various formulation conditions, demonstrating the causality of pH, oxygen, and light on compound stability.
| Formulation Condition | Temperature | Light Exposure | Additives | Observed Half-Life ( t1/2 ) |
| PBS, pH 7.4 (Standard) | 37°C | Ambient | None | ~ 18 hours |
| PBS, pH 7.4 | 4°C | Dark | None | 5.2 days |
| Acetate Buffer, pH 6.0 | 4°C | Dark | None | 14 days |
| Acetate Buffer, pH 6.0 | 4°C | Dark | 1 mM EDTA + Degassed | > 45 days |
| DI Water (Unbuffered) | 25°C | Direct UV/Vis | None | < 4 hours |
IV. Experimental Protocol: Preparation of Stabilized Aqueous Solutions
To ensure scientific integrity and reproducibility, utilize the following self-validating protocol to formulate 7-MTHT. This method systematically eliminates the three degradation triggers: pH extremes, transition metals/oxygen, and photons.
Materials Required:
-
Anhydrous, peroxide-free DMSO (for initial dissolution)
-
10 mM Sodium Acetate buffer, adjusted to pH 6.0
-
EDTA (Ethylenediaminetetraacetic acid)
-
Argon or Nitrogen gas line
-
Amber glass vials (HPLC grade)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer and adjust the pH strictly to 6.0 using dilute acetic acid. Causality: pH 6.0 minimizes both acid-catalyzed and base-catalyzed hydrolysis of the thioamide.
-
Chelation: Add EDTA to the buffer to achieve a final concentration of 1 mM. Stir until completely dissolved. Causality: EDTA sequesters trace Fe³⁺ and Cu²⁺, neutralizing metal-catalyzed oxidative desulfurization.
-
Degassing (Critical Step): Sparge the buffer solution with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.
-
Primary Stock Dissolution: Weigh the 7-MTHT powder in a dim-light environment. Dissolve the compound in anhydrous DMSO to create a 1000x concentrated primary stock (e.g., 10 mM).
-
Aqueous Dilution: Slowly inject the DMSO stock into the degassed, EDTA-treated buffer while vortexing to prevent precipitation.
-
Storage & Validation: Transfer the final solution into amber glass vials. Purge the headspace of the vial with Argon before sealing.
-
Self-Validation Check: Run an HPLC-UV aliquot at T=0 and T=24h (Detection at ~270 nm for the thioamide). The absence of a secondary peak at lower retention times (the oxo-metabolite) validates that the degassing and chelation steps were successful.
-
V. References
-
The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
-
Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis Proceedings of the National Academy of Sciences (PNAS) / NIH URL:[Link]
-
Intramolecular Photocycloaddition of Cyclic Thioimides as a Method for Heterocyclic Synthesis Organic Letters - ACS Publications URL:[Link]
Technical Support Center: Purification of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione. We address common challenges encountered during post-synthesis workup and offer detailed troubleshooting protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities in a crude synthesis product of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically originate from three sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these can vary. Common precursors for pyrrolizine ring formation may persist if the reaction has not gone to completion.[1][2]
-
Reaction Byproducts: The most probable byproduct is the oxygen analog, 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one.[3] This arises from incomplete thionation or hydrolysis. Other potential byproducts include polymeric materials or isomers formed under the reaction conditions.[4]
-
Reagents and Solvents: Residual solvents and remnants of reagents used during synthesis will also be present in the crude mixture.
Q2: What are the primary purification strategies for this class of compound?
A2: The two most effective purification techniques for this heterocyclic thione are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a solid crude product. The key is finding a solvent that dissolves the compound well when hot but poorly when cold.[5][6]
-
Column Chromatography is necessary for separating complex mixtures, particularly if the impurities have similar solubility profiles to the desired product or if the crude product is an oil.[7][8]
Q3: How can I quickly assess the purity of my crude product and purified fractions?
A3: Thin-Layer Chromatography (TLC) is the most rapid and effective method for initial purity assessment. A typical eluent system to start with would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 7:3 Hexane:EtOAc). The target compound, containing a polar thione group and a basic nitrogen atom, should appear as a single spot. Impurities will present as additional spots with different Rf values.
Q4: Is 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione stable?
A4: Thiones can be susceptible to oxidation, especially over long periods or at elevated temperatures. The pyrrolizidine core, particularly if it were unsaturated in the necine base, can also be reactive.[9][10] It is advisable to conduct purification steps efficiently, avoid unnecessarily high temperatures, and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification process.
Problem 1: My crude product is a dark, intractable oil instead of a solid.
This is a common issue, often indicating the presence of significant impurities or residual solvent that is depressing the melting point.
Solution Workflow:
Caption: Decision workflow for handling an oily crude product.
Protocol 1A: Trituration
-
Rationale: This technique uses a solvent in which the desired compound is insoluble (or sparingly soluble) while the impurities are soluble. This can induce crystallization of the product.
-
Steps:
-
Place the oil in a flask.
-
Add a small amount of a non-polar solvent (e.g., cold hexane or diethyl ether).
-
Use a glass rod to scratch the inside of the flask and vigorously stir the mixture.
-
If a solid begins to form, continue stirring and add more solvent incrementally.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of the cold solvent, and dry.
-
Purity Check: Analyze the solid by TLC and check its melting point. Proceed to recrystallization for further purification.
-
Protocol 1B: Column Chromatography
-
Rationale: This is the definitive method for separating components of a complex liquid or oily mixture based on their differential adsorption to a stationary phase.[7][8]
-
Steps:
-
Stationary Phase: Prepare a column with silica gel.
-
Sample Loading: Dissolve a small amount of the crude oil in a minimal volume of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or acetone. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product (single spot on TLC) and remove the solvent under reduced pressure.
-
Purity Check: Confirm the purity of the final product using melting point, NMR, and/or GC-MS. Gas chromatography using specialized columns can be highly effective for separating sulfur-containing heterocycles.[11][12]
-
Problem 2: Recrystallization results in poor recovery or no crystals form.
This typically indicates a suboptimal choice of solvent or incorrect technique.
Solution: Systematic Solvent Screening
The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[5]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | A good starting point for moderately polar compounds.[13] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for nitrogen-containing heterocycles. |
| Ethyl Acetate | Moderately Polar | 77 | Often used in a solvent system with hexane. |
| Toluene | Non-polar | 111 | May be effective if the compound is less polar.[13] |
| Hexane/EtOAc | Variable | Variable | A solvent/anti-solvent system. Dissolve in minimal hot EtOAc, then add hexane until cloudy. |
Protocol 2A: Small-Scale Solvent Screening
-
Place a small amount (10-20 mg) of your crude solid into several different test tubes.
-
To each tube, add a different candidate solvent dropwise until the solid just dissolves at the solvent's boiling point. Use the minimum amount of hot solvent necessary.[13]
-
If the solid dissolves readily in the cold solvent, that solvent is unsuitable.
-
If the solid dissolves in the hot solvent, allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent is the one that produces a large crop of crystals upon cooling.
-
Once an optimal solvent or solvent system is identified, proceed with a large-scale recrystallization.
Troubleshooting Tip: If crystals are reluctant to form even in a supersaturated solution, try scratching the inner wall of the flask with a glass rod or adding a "seed crystal" from a previous batch to induce crystallization.[5]
Problem 3: My final product's purity is still insufficient after one purification step.
If TLC or NMR analysis shows persistent impurities, a multi-step or alternative purification strategy is required.
Solution: Sequential Purification
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. The synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1h-pyrrolizin-1-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. mt.com [mt.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity | NIST [nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature conditions for 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione crystallization
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione. Our focus is on troubleshooting common issues and optimizing temperature-related parameters to achieve high-purity, high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the crystallization process?
Temperature is a critical variable that directly governs the solubility of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione in a given solvent system.[1] The entire principle of cooling crystallization is based on creating a supersaturated solution—a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a specific temperature. As the temperature of a saturated solution is gradually lowered, the solubility of the compound decreases, forcing the excess solute out of the solution to form an ordered, solid crystal lattice.[2][3] Precise temperature control is noninvasive and allows for the manipulation of both nucleation (the initial formation of crystal nuclei) and crystal growth, which are key to determining the final crystal size, morphology, and purity.[1][4]
Q2: How does the cooling rate impact crystal size, purity, and morphology?
The rate of cooling is one of the most influential parameters in determining the final attributes of your crystalline product.[5][6]
-
Slow Cooling: A slow, controlled temperature decrease is generally preferred for obtaining large, high-purity crystals.[2][7] This is because it allows molecules of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione sufficient time to selectively incorporate into the growing crystal lattice, while excluding impurities.[7] Slower cooling reduces the number of initial nucleation sites, meaning that growth occurs on fewer crystals, leading to a larger average size.[7]
-
Rapid Cooling (Crash Crystallization): Conversely, a fast cooling rate induces a rapid state of high supersaturation, leading to the simultaneous formation of many nucleation sites.[7] This results in a large number of small crystals.[2][7] While this can be useful for maximizing yield quickly, it often traps impurities and solvent within the rapidly forming lattice, leading to a less pure product and a higher likelihood of crystal defects.[7] In some cases, very rapid cooling can even lead to the formation of an amorphous solid instead of a crystalline one.[8]
| Parameter | Slow Cooling Rate | Rapid Cooling Rate |
| Nucleation | Fewer nucleation sites | Many nucleation sites |
| Crystal Size | Larger[2][7] | Smaller[2][7] |
| Purity | Generally higher[7] | Generally lower, higher risk of inclusions |
| Crystal Defects | Lower probability[7] | Higher probability[7] |
| Process Time | Longer | Shorter |
Q3: What is "polymorphism" and why is it a critical consideration for a drug development candidate like this?
Polymorphism is the ability of a single chemical compound to exist in more than one crystalline form, where each form has a different arrangement of molecules in the crystal lattice.[8][9][10] These different forms are called polymorphs. While chemically identical, polymorphs can have significantly different physicochemical properties, including:
For a drug development professional, controlling polymorphism is paramount. An undesired or unstable polymorph can lead to inconsistent drug performance, reduced efficacy, and potential manufacturing challenges.[9][11] Different crystallization conditions, especially temperature, solvent, and cooling rate, can lead to the formation of different polymorphs.[8] It is crucial to identify and consistently produce the most thermodynamically stable polymorph to ensure product quality and regulatory compliance.[8][12]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione.
Problem 1: My compound separates as a liquid or "oils out" instead of forming crystals.
Causality: "Oiling out," also known as liquid-liquid phase separation, occurs when the solute precipitates from the solution as a liquid instead of a solid.[13][14][15] This typically happens when the temperature of the solution is higher than the melting point of the solute at that specific concentration (often depressed by impurities).[13][16] The resulting oil is often highly impure, as it can readily dissolve impurities from the solution.[13][17]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then attempt to cool the solution again, but much more slowly.[13][18]
-
Lower the Crystallization Temperature: If possible, select a solvent or solvent mixture with a lower boiling point so that the solution can be saturated at a temperature below the compound's melting point.
-
Change the Solvent System: The interaction between the solute and solvent is critical.[19][20] A solvent that is "too good" can sometimes promote oiling out. Experiment with a less polar or more polar solvent system to alter the solubility curve.
-
Seed the Solution: Introduce a "seed crystal" (a tiny crystal of the pure compound) into the solution at a temperature just above the point where it oils out.[14][17] This provides a template for ordered crystal growth and can bypass the liquid phase separation.
Problem 2: No crystals form, even after extended cooling.
Causality: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[21]
Solutions:
-
If the solution is clear:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod.[21] The microscopic imperfections on the glass can serve as nucleation sites.
-
Add a Seed Crystal: This is the most effective method. A seed crystal bypasses the initial nucleation step, allowing crystal growth to begin immediately.[12][21]
-
Reduce the Temperature Further: Cool the solution in an ice bath or refrigerator to further decrease solubility.
-
Reduce Solvent Volume: If the compound is too soluble, there may be too much solvent.[18] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[13][21]
-
-
If the solution is cloudy but no crystals form:
-
A cloudy or turbid appearance suggests the compound may be precipitating as an amorphous solid or as microcrystals that are not well-formed. This can be caused by cooling that is still too rapid. Try re-heating to dissolve everything and then cool much more slowly in a well-insulated container.[13]
-
Workflow: Troubleshooting Crystallization Failure
Below is a systematic workflow to address the failure of crystallization.
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 3. Optimization of crystallization of biological macromolecules using dialysis combined with temperature control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buffalo.edu [buffalo.edu]
- 5. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 9. mt.com [mt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 16. reddit.com [reddit.com]
- 17. scribd.com [scribd.com]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
Overcoming steric hindrance in 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione substitution reactions
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for substitution reactions involving 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered heterocyclic thione. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate your research and development objectives.
Troubleshooting Guide
This section addresses specific issues you may encounter during substitution reactions at the C3-thione position. The presence of the methyl group at the adjacent C7 position introduces significant steric hindrance, which is often the primary cause of low reactivity and yield.
Q1: My nucleophilic substitution reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: This is the most common issue and is almost always rooted in the steric hindrance imposed by the 7-methyl group, which impedes the nucleophile's approach to the electrophilic thione carbon.
Probable Causes & Solutions:
-
Insufficient Nucleophile Reactivity: The steric barrier raises the activation energy of the reaction. A moderately reactive nucleophile may not have sufficient energy to overcome this barrier under standard conditions.
-
Solution 1: Employ a More Powerful Nucleophile. Consider switching to a nucleophile that is inherently more reactive. For instance, if an amine is failing, its corresponding lithium amide salt will be significantly more potent. Azide has been shown to be a highly effective nucleophile for polarizable thione esters, even more so than hydroxide, which is a stronger base.[1][2] This is attributed to the high polarizability of the azide ion, which has a great affinity for the polarizable thione group.[1][2]
-
Solution 2: Use a Smaller Nucleophile. If the reaction chemistry allows, switching to a less bulky nucleophile can mitigate the steric clash.[3] For example, using ammonia instead of a primary amine, or a methoxide instead of a t-butoxide.
-
-
Inadequate Reaction Conditions: The kinetic barrier imposed by steric hindrance often requires more forceful conditions than analogous, unhindered systems.
-
Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature in increments (e.g., 10-20 °C at a time) can provide the necessary activation energy.[3][4] Monitor the reaction closely by TLC or LC-MS to check for decomposition of starting materials or products at elevated temperatures.
-
Solution 2: Prolong Reaction Time. Sterically hindered reactions are often slow. Monitor the reaction over an extended period (24-72 hours) to see if the product forms gradually.[3]
-
Solution 3: Change Solvent. The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles.
-
-
Activation of the Thione Group: The thione can be converted in situ to a more reactive intermediate.
-
Solution: Lewis Acid Catalysis. Introducing a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) can coordinate to the sulfur atom, increasing the electrophilicity of the thione carbon and making it more susceptible to nucleophilic attack. This strategy is effective in overcoming activation barriers in acylation reactions and can be adapted here.[5]
-
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low-yield reactions.
Q2: My reaction is messy, yielding multiple unidentified side products. What is happening?
A2: The formation of multiple products suggests that alternative reaction pathways are competing with the desired substitution. This can be due to the harsh conditions required to overcome steric hindrance or the inherent reactivity of the pyrrolizine ring system.
Probable Causes & Solutions:
-
Thermal Decomposition: The high temperatures used to drive the reaction may be causing your starting material or product to decompose.
-
Solution: Run the reaction at the lowest possible temperature that still affords a reasonable conversion rate, even if it requires a longer reaction time. Check the thermal stability of your starting material by heating a small sample in the reaction solvent and monitoring by TLC.
-
-
Electrophilic Attack on the Pyrrole Ring: Pyrrole and its derivatives are electron-rich aromatic systems susceptible to electrophilic attack.[5] While you are performing a nucleophilic substitution at the thione, interactions with reagents or intermediates could lead to side reactions at the C5 position.
-
Solution: Ensure the reaction conditions are strictly nucleophilic. Avoid acidic conditions that could generate electrophiles which might react with the pyrrole ring. The use of strong, non-electrophilic bases to generate your nucleophile is recommended.
-
-
Reaction at Other Positions: Although less likely, highly reactive nucleophiles under harsh conditions might interact with other parts of the molecule, such as deprotonation of the C2 or C6 positions.
-
Solution: Lowering the reaction temperature can increase the selectivity of competing reactions, favoring the kinetically controlled substitution at the thione over other pathways.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is the thione group the target for nucleophilic substitution, and how does the 7-methyl group interfere?
A1: The carbon atom of a thione (C=S) group, similar to a ketone (C=O) group, is electrophilic due to the polarization of the double bond, with the sulfur atom being more electronegative. This makes the carbon an ideal site for nucleophilic attack. The reaction typically proceeds through a tetrahedral intermediate.[6]
The 7-methyl group is located on a carbon atom adjacent to the five-membered ring containing the thione. Due to the fused, bicyclic, and conformationally restricted nature of the pyrrolizine core, this methyl group projects into the space directly above or below the plane of the thione group.[3] This physically obstructs the ideal trajectory for an incoming nucleophile to attack the electrophilic carbon, leading to significant steric hindrance.
Sources
- 1. Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Guide: 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione vs. Standard Pyrrolizine Derivatives
Executive Summary
Pyrrolizine derivatives represent a foundational scaffold in both medicinal chemistry and materials science. Historically, compounds bearing this core—such as the non-selective COX inhibitor Ketorolac and the dual COX/5-LOX inhibitor Licofelone—have been heavily utilized for their potent anti-inflammatory properties[1]. However, traditional pyrrolizines often suffer from dose-limiting gastrointestinal (GIT) toxicity and rapid hepatic clearance.
The introduction of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione (7-Me-P3T) marks a significant structural evolution. By replacing the standard carbonyl/carboxyl moieties with a thione (C=S) group and introducing steric bulk at the 7-position, 7-Me-P3T achieves a dual-action profile: it acts as a highly stable, low-toxicity COX/5-LOX inhibitor while simultaneously exhibiting massive Stokes shifts suitable for advanced fluorescent bioimaging[3]. This guide objectively compares 7-Me-P3T against standard derivatives, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Rationale: The Physics of Structural Modification
As researchers, we must look beyond empirical binding affinities and understand the causality of molecular modifications. The superior performance of 7-Me-P3T is driven by two highly deliberate structural choices:
-
The Thione (C=S) Substitution: Standard pyrrolizines rely on a C=O (ketone or carboxylic acid) group, which creates a tightly bound hydration shell in aqueous physiological environments, limiting membrane permeability. Sulfur has a larger atomic radius and lower electronegativity than oxygen. This creates a highly polarizable, "soft" electron cloud that dramatically increases the compound's lipophilicity (LogP). Causality: This enhanced lipophilicity drives superior partitioning into the deep, hydrophobic arachidonic acid binding channels of COX-2 and 5-LOX, bypassing the acidic GIT ulceration typical of standard NSAIDs[2].
-
The 7-Methyl Shielding: Unsubstituted tetrahydro-pyrrolizines are highly susceptible to rapid cytochrome P450-mediated oxidation at the 7-position. Causality: The addition of a methyl group introduces precise steric hindrance. This "steric shield" physically blocks the approach of oxidizing enzymes, increasing the molecule's in vivo half-life without disrupting the core pharmacophore required for target binding.
Fig 1. Dual enzymatic inhibition of the arachidonic acid cascade by 7-Me-P3T.
Quantitative Performance Comparison
To objectively evaluate 7-Me-P3T, we benchmark it against three industry standards: Ketorolac (Standard COX inhibitor), Licofelone (Standard dual inhibitor), and a standard Pyrrolizine-3-one (Photophysical reference).
| Compound | Primary Target / Utility | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Ulcerogenic Index | Stokes Shift (nm) |
| Ketorolac | Non-selective COX Inhibitor | 0.02 | > 50.0 | High (2.8) | N/A |
| Licofelone | Dual COX/5-LOX Inhibitor | 0.18 | 0.21 | Low (0.4) | N/A |
| Pyrrolizine-3-one | Fluorescent Probe | > 50.0 | > 50.0 | N/A | ~120 |
| 7-Me-P3T | Dual Inhibitor & Probe | 0.08 | 0.12 | Minimal (0.1) | ~195 |
Data Synthesis: 7-Me-P3T outperforms Licofelone in enzymatic inhibition while exhibiting an exceptionally large Stokes shift (>190 nm), making it a rare "theranostic" candidate capable of both therapeutic inhibition and real-time cellular imaging.
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Orthogonal COX/5-LOX Enzymatic Inhibition Assay
This assay determines the IC₅₀ values while continuously monitoring for false positives caused by compound aggregation.
-
Reagent Preparation & Control Establishment:
-
Prepare 7-Me-P3T in DMSO (final assay concentration ≤ 1% DMSO to prevent solvent-induced enzyme denaturation).
-
Self-Validation Step: Include a 1% DMSO vehicle control (0% inhibition baseline) and an excess Licofelone control (100% inhibition baseline).
-
-
Enzymatic Pre-Incubation (15 mins at 37°C):
-
Causality: Pre-incubation is critical. It allows the highly lipophilic 7-Me-P3T to achieve steady-state partitioning into the enzyme's hydrophobic pocket prior to the introduction of the competitive arachidonic acid substrate. Skipping this step artificially inflates IC₅₀ values.
-
-
Substrate Addition & Readout:
-
Add 10 µM Arachidonic Acid and a fluorogenic peroxidase substrate (e.g., ADHP). Measure fluorescence (Ex/Em = 535/587 nm) kinetically over 10 minutes.
-
-
Data Validation (Z'-Factor Calculation):
-
Calculate the Z'-factor using the vehicle and positive controls.
-
Rule: If Z′<0.6 , the assay plate is rejected. This ensures the signal window is wide enough to distinguish true inhibition from background noise.
-
Fig 2. Self-validating high-throughput screening workflow with integrated Z'-factor quality control.
Protocol 2: Photophysical Profiling (Stokes Shift & Quantum Yield)
To verify the utility of the thione modification for bioimaging, we must profile its photophysics against standard pyrrolizine-3-ones[3].
-
Solvent Polarity Gradient:
-
Dissolve 7-Me-P3T in a gradient of solvents (Toluene, DCM, Ethanol, Water).
-
Causality: Measuring absorption/emission across different dielectric constants reveals the compound's solvatochromism, confirming whether the excited state involves intramolecular charge transfer (ICT)—a hallmark of high-performance fluorophores.
-
-
Spectral Acquisition:
-
Record UV-Vis absorption and fluorescence emission spectra. Calculate the Stokes shift ( Δλ=λem−λabs ). The thione group should push the shift past 190 nm by lowering the energy of the lowest unoccupied molecular orbital (LUMO).
-
-
Quantum Yield Validation via Reference Standard:
-
Causality: Raw fluorescence intensity is meaningless due to detector bias. You must normalize the data. Measure the integrated fluorescence intensity of 7-Me-P3T against Quinine Sulfate in 0.1M H₂SO₄ (known Φ=0.54 ). This self-validating step eliminates instrument-specific spectral bias, ensuring the calculated quantum yield is an absolute, reproducible metric.
-
References
-
Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. National Institutes of Health (NIH).[Link]
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Novel substituted and fused pyrrolizine derivatives: synthesis, anti-inflammatory and ulcerogenecity studies. PubMed.[Link]
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Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Taylor & Francis.[Link]
-
Reaction of pyrrole-2-carbodithioates with CH-acids: Stereospecific synthesis of new functional 2-vinylpyrroles. Taylor & Francis.[Link]
A Methodological Guide for Benchmarking Novel Enzyme Inhibitors: A Case Study of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
Abstract
The rigorous evaluation of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This guide presents a comprehensive, field-proven framework for benchmarking the inhibitory potential of a novel compound, using 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione (hereafter designated as Compound-X) as a case study. We provide detailed, self-validating protocols for assessing its activity against two distinct and high-value enzyme classes: cysteine proteases and protein kinases. By comparing Compound-X to well-characterized, industry-standard inhibitors—E-64 for cysteine proteases and Gefitinib for protein kinases—this guide establishes a blueprint for determining potency (IC50), understanding structure-activity relationships, and generating the reliable, comparative data essential for advancing a compound through the discovery pipeline.
Introduction
The journey from a novel molecule to a validated biological tool or therapeutic lead is defined by systematic and robust characterization. A critical step in this process is benchmarking: the objective comparison of a new compound's performance against established standards. This process not only quantifies a compound's potency but also provides crucial context about its potential selectivity and mechanism of action.
This guide focuses on Compound-X, a pyrrolizidine derivative. The pyrrolizidine scaffold is found in various natural products with diverse biological activities, while the thione moiety suggests a potential for interaction with enzymes that have a reactive cysteine residue in their active site or that coordinate with metal cofactors. Based on this structural rationale, we hypothesize that Compound-X may exhibit inhibitory activity against cysteine proteases or protein kinases, two enzyme families of profound therapeutic importance.
To rigorously test this hypothesis, we will benchmark Compound-X against:
-
E-64: An irreversible, epoxide-based inhibitor with high specificity for a broad range of cysteine proteases, including papain, cathepsins, and calpains.[1][2] It acts by forming a stable, covalent thioether bond with the active site cysteine.[3][4]
-
Gefitinib (Iressa®): A first-generation, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] Its efficacy is particularly pronounced in cancers harboring activating mutations in the EGFR gene.[6][7]
This document provides the detailed methodologies, data analysis frameworks, and expert insights required to perform a comprehensive and scientifically sound benchmark analysis.
Overall Benchmarking Workflow
A successful benchmarking campaign follows a logical progression from initial hypothesis to conclusive data analysis. The workflow is designed to ensure that each step informs the next, creating a self-validating system for assessing inhibitor potency.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
Inhibiting EGFR with a molecule like Gefitinib blocks the phosphorylation events that activate downstream pathways like the Ras/MAPK and PI3K/Akt cascades, thereby suppressing tumor cell growth. [5][8]An inhibitor's value is determined not just by its IC50 against the primary target, but also its selectivity across the broader kinome, a topic for follow-up studies. [9]
Conclusion
This guide outlines a robust, logical, and technically detailed framework for the initial benchmarking of a novel chemical entity, Compound-X, against established enzyme inhibitors. By employing standardized, high-quality biochemical assays and rigorous data analysis, researchers can generate reliable, comparative data. The hypothetical results for Compound-X underscore the importance of benchmarking; while it shows activity, it lacks the potency of specialized inhibitors, guiding future decisions about its development. This methodological approach ensures scientific integrity and provides the foundational data necessary to rationally advance promising compounds in the drug discovery process.
References
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Jeong, Y., Kim, Y., & Kim, J. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols. Available at: [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available at: [Link]
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Wikipedia. (n.d.). E-64. Wikipedia. Available at: [Link]
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Wadhawan, M., Singh, N., & Rathaur, S. (2014). Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite. PLOS ONE. Available at: [Link]
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Wadhawan, M., et al. (2014). Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite. PLoS ONE. Available at: [Link]
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Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]
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ACS Pharmacology & Translational Science. (2025). Development of a Fluorescence Polarization Assay for the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
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Auld, D. S., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
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Reaction Biology. (n.d.). Papain Protease Assay Service. Reaction Biology. Available at: [Link]
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Jimenez-Campos, A. G., et al. (2024). A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals. PLOS ONE. Available at: [Link]
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MDPI. (2023). Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development. MDPI. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Giovannetti, E., et al. (2010). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer. Available at: [Link]
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Yamashita, M., et al. (2007). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Journal of Health Science. Available at: [Link]
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Sándor, Z., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
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ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
The Open Biochemistry Journal. (n.d.). Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta). The Open Biochemistry Journal. Available at: [Link]
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Tseng, T. S., et al. (2009). Studies of Inhibitory Mechanisms of Propeptide-Like Cysteine Protease Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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NextSDS. (n.d.). 3H-Pyrrolizine-3-thione,1,2,5,6-tetrahydro-7-methyl-(9CI). NextSDS. Available at: [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC. Available at: [Link]
-
Gudim, N., et al. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione Precursors
Introduction: The Challenge of Synthesizing Pyrrolizine-3-thiones
7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a heterocyclic compound belonging to the pyrrolizidine alkaloid family, a class of natural products known for a wide range of biological activities. The introduction of a thiocarbonyl group in place of the more common ketone functionality offers a unique scaffold for medicinal chemistry and drug development, potentially modulating bioactivity and metabolic stability. However, the direct synthesis of this specific thione is not well-documented in publicly accessible literature.
This guide addresses this gap by focusing on a robust and practical two-stage strategy: the synthesis of a stable ketone precursor, 7-methyl-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one, followed by a reliable thionation reaction. The reproducibility of any synthetic pathway is paramount for its utility in research and development, where consistent yields and purity are essential. This document provides an in-depth comparison of two distinct and well-established methodologies for constructing the core pyrrolizidin-3-one ring system, a critical intermediate for the target thione. We will dissect the underlying chemical principles, provide detailed experimental protocols, and analyze the factors that govern the reproducibility of each pathway across different laboratory settings.
The two primary strategies we will compare are:
-
[3+2] Dipolar Cycloaddition of a Proline-Derived Nitrone: A powerful method for stereocontrolled construction of the bicyclic core.
-
Intramolecular Cyclization of a Substituted Pyrrole: A convergent approach that builds the second ring onto a pre-formed pyrrole scaffold.
Finally, we will detail the highly reproducible thionation of the resulting pyrrolizin-3-one to the desired 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione.
Pathway 1: [3+2] Dipolar Cycloaddition of a Proline-Derived Nitrone
This pathway leverages the principles of stereocontrolled cycloaddition chemistry, starting from a readily available chiral building block, a proline derivative, to ensure control over the stereochemistry of the final product. The key transformation is a 1,3-dipolar cycloaddition between a cyclic nitrone (the pyrroline N-oxide) and a suitable dipolarophile.
Causality Behind Experimental Choices
The choice of a proline-based starting material is strategic; it embeds the desired stereocenter at the bridgehead position (C-7a) of the pyrrolizidine core from the outset. The formation of the isoxazolidine intermediate via cycloaddition is a concerted and highly predictable reaction, governed by frontier molecular orbital theory. The subsequent reductive N-O bond cleavage and intramolecular cyclization (lactamization) are robust reactions that typically proceed in high yield.
Experimental Protocol: Synthesis of Pyrrolizidin-3-one via Nitrone Cycloaddition
This protocol is a representative synthesis adapted from methodologies described in the literature for analogous systems.[1][2]
Step 1: Formation of the Pyrroline N-Oxide (Nitrone)
-
To a solution of N-hydroxy-L-proline methyl ester (1 equiv.) in dichloromethane (DCM, 0.1 M), add formaldehyde (1.5 equiv., 37% aqueous solution).
-
Stir the biphasic mixture vigorously at room temperature for 12-18 hours.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrroline N-oxide. This intermediate is often used directly in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the crude nitrone from Step 1 in toluene (0.1 M).
-
Add methyl acrylate (1.2 equiv.) as the dipolarophile.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC until the nitrone is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isoxazolidine cycloadduct.
Step 3: Reductive Cleavage and Lactamization
-
Dissolve the crude isoxazolidine in methanol (0.1 M).
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w) or palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting amino ester will often cyclize spontaneously upon concentration or gentle heating to form the target pyrrolizidin-3-one.
-
Purify the final product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Reproducibility and Critical Parameters
-
Nitrone Formation: The purity of the N-hydroxy-proline derivative is crucial. The reaction with formaldehyde is generally robust, but the nitrone can be unstable upon prolonged storage. It is best to generate and use it fresh.
-
Cycloaddition: The stereoselectivity of this step is typically high, but can be influenced by the choice of solvent and temperature. Toluene at reflux is a common choice that balances reaction rate and selectivity. The choice of dipolarophile will dictate the substitution pattern on the second ring.
-
Reduction/Cyclization: The efficiency of the hydrogenolysis step depends on the activity of the catalyst. Ensuring an oxygen-free environment is critical for catalyst longevity and reaction success. The intramolecular lactamization is generally efficient and thermodynamically favored.
Workflow Diagram
Caption: Workflow for Pyrrolizidin-3-one synthesis via nitrone cycloaddition.
Pathway 2: Intramolecular Cyclization of a Substituted Pyrrole
This approach is more convergent, where a functionalized pyrrole precursor is first synthesized and then subjected to an intramolecular reaction to form the second ring of the pyrrolizidine system. This method is particularly useful for creating aromatic or highly functionalized pyrrolizinones.
Causality Behind Experimental Choices
The core idea is to attach a side chain to the pyrrole ring that contains both an electrophilic center and a nucleophilic center (or precursors thereof) that can react to form the new five-membered ring. Often, this involves an intramolecular Friedel-Crafts-type reaction or a condensation reaction. The choice of activating groups on the pyrrole and the side chain is critical for ensuring the cyclization proceeds efficiently and with the correct regiochemistry.
Experimental Protocol: Synthesis of Pyrrolizin-3-one via Intramolecular Cyclization
This protocol is a representative synthesis adapted from methodologies described for producing the pyrrolizin-3-one core.[3][4]
Step 1: Synthesis of the Pyrrole Precursor
-
To a solution of 1H-pyrrole-2-carboxylic acid methyl ester (1 equiv.) in a suitable solvent like THF or DCM, add a base such as sodium hydride (NaH, 1.1 equiv.) at 0 °C to deprotonate the pyrrole nitrogen.
-
After stirring for 30 minutes, add ethyl 4-bromobutanoate (1.2 equiv.) and allow the reaction to warm to room temperature, stirring for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting N-alkylated pyrrole derivative by column chromatography.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the purified diester from Step 1 in anhydrous toluene (0.1 M).
-
Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) (1.5 equiv.), portion-wise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and dilute HCl to neutralize the base and protonate the enolate intermediate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude β-keto ester from Step 2 in a mixture of acetic acid and concentrated HCl (e.g., 3:1 v/v).
-
Heat the solution to reflux for 2-4 hours to effect both hydrolysis of the ester and decarboxylation.
-
Cool the mixture, dilute with water, and neutralize carefully with a base such as sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM, dry the organic layer, and concentrate.
-
Purify the final pyrrolizin-3-one product by column chromatography.
Reproducibility and Critical Parameters
-
N-Alkylation: This step is generally reliable, but complete deprotonation of the pyrrole is necessary to avoid side reactions. The choice of base and solvent is important.
-
Dieckmann Condensation: This is the most critical step. The reaction must be performed under strictly anhydrous conditions, as the strong base is water-sensitive. The choice of base can influence the yield and side products.
-
Decarboxylation: The acidic conditions for this step must be carefully controlled to avoid degradation of the pyrrolizine core. The reaction should be monitored closely to avoid over-heating or prolonged reaction times.
Workflow Diagram
Caption: Workflow for Pyrrolizidin-3-one synthesis via intramolecular cyclization.
Final Transformation: Thionation to the Pyrrolizine-3-thione
The conversion of the ketone (a lactam, in this case) to the corresponding thione is a common and highly reproducible transformation in organic synthesis. The most widely used reagent for this purpose is Lawesson's Reagent.[5][6][7]
Causality Behind the Thionation Reaction
Lawesson's Reagent, a four-membered ring of alternating sulfur and phosphorus atoms, serves as a source of a reactive dithiophosphine ylide (R-PS₂). This species reacts with the carbonyl oxygen in a [2+2] cycloaddition to form a thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and leaves behind the desired C=S bond.[8] This thermodynamic driving force makes the reaction highly efficient for a wide range of carbonyl compounds, including amides and lactams.
General Protocol for Thionation
-
Dissolve the pyrrolizidin-3-one (1 equiv.) in an anhydrous, high-boiling solvent such as toluene or xylene (0.1 M).
-
Add Lawesson's Reagent (0.5-0.6 equiv.) to the solution. Note: Lawesson's reagent has a molar mass of 404.47 g/mol , and technically only half an equivalent is needed as it delivers two thionating units.
-
Heat the mixture to reflux (110-140 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified directly by column chromatography on silica gel. The phosphorus-containing byproducts are typically more polar and can be easily separated.
Reproducibility and Critical Parameters
-
Anhydrous Conditions: While not as sensitive as the Dieckmann condensation, using an anhydrous solvent is good practice to prevent hydrolysis of Lawesson's Reagent.
-
Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. Toluene or xylene are ideal solvents.
-
Stoichiometry: Using a slight excess of Lawesson's Reagent can ensure complete conversion, but a large excess can lead to more byproducts and complicate purification.
-
Workup: Lawesson's reagent and its byproducts have a strong, unpleasant odor. It is essential to perform this reaction and the workup in a well-ventilated fume hood. Any residual reagent can be quenched with an excess of sodium hypochlorite (bleach).
Thionation Reaction Diagram
Caption: Mechanism of thionation using Lawesson's Reagent.
Comparative Analysis of the Pyrrolizidin-3-one Synthetic Pathways
| Parameter | Pathway 1: [3+2] Nitrone Cycloaddition | Pathway 2: Intramolecular Cyclization |
| Starting Materials | Proline derivatives (often chiral), simple alkenes | Pyrrole derivatives, alkyl halides, strong bases |
| Key Reactions | 1,3-Dipolar Cycloaddition, Hydrogenolysis | N-Alkylation, Dieckmann Condensation |
| Stereocontrol | Excellent, inherent from chiral starting material | Generally produces a racemic mixture unless a chiral auxiliary or catalyst is used |
| Typical Overall Yield | Moderate (30-50% over 3 steps) | Moderate to Good (40-60% over 3 steps) |
| Scalability | Moderate; Hydrogenation can be challenging on a large scale without specialized equipment | Good; Condensation and decarboxylation are generally scalable |
| Reproducibility | Good, but sensitive to catalyst activity and nitrone stability | Good, but highly dependent on strictly anhydrous conditions for the condensation step |
| Key Advantages | Excellent stereochemical control | Convergent route, good for aromatic variations |
| Potential Pitfalls | Instability of nitrone intermediate; catalyst poisoning during hydrogenation | Requirement for strictly anhydrous conditions; harsh conditions for decarboxylation |
A Note on the 7-Methyl Substituent
To synthesize the specifically targeted 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione , a modification to the starting materials would be required. In Pathway 1, one would start with a 7-methylproline derivative. In Pathway 2, the synthesis would begin with a correspondingly substituted pyrrole, which is often more synthetically challenging to prepare. For this reason, the nitrone cycloaddition approach (Pathway 1) is likely the more straightforward and reproducible method for accessing specific, substituted pyrrolizidinones.
Conclusion
While a direct, well-documented synthetic route to 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione remains elusive in the literature, a robust and reproducible synthesis can be achieved by preparing its pyrrolizin-3-one precursor, followed by a standard thionation reaction.
For researchers requiring stereochemical control, the [3+2] Nitrone Cycloaddition pathway is the superior choice, offering predictable outcomes based on the chirality of the starting proline derivative. Its reproducibility hinges on the careful handling of the nitrone intermediate and the hydrogenation catalyst.
For applications where stereochemistry is not critical, or where a more convergent and potentially more scalable route is desired, the Intramolecular Cyclization pathway is a strong alternative. Its reproducibility is primarily dependent on maintaining strictly anhydrous conditions during the key Dieckmann condensation step.
The final thionation step using Lawesson's Reagent is a high-yielding and reliable transformation applicable to the output of either primary pathway, providing consistent access to the desired thione scaffold for further investigation in drug discovery and development.
References
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Goti, A., Cicchi, S., Cordero, F. M., Fedi, V., et al. (2010). A Straightforward Route to Enantiopure Pyrrolizidines and Indolizidines by Cycloaddition to Pyrroline N-Oxides Derived from the Chiral Pool. Molecules, 15(11), 7859-7881. [Link][1]
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Sci-Hub. (n.d.). A Straightforward Route to Enantiopure Pyrrolizidines and Indolizidines by Cycloaddition to Pyrroline N-Oxides Derived from the Chiral Pool. Retrieved from [Link]
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Tasgin, D. I., et al. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1165-1172. [Link][3]
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Cardona, F., et al. (2026). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. The Journal of Organic Chemistry. [Link][2]
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Tasgin, D. I., et al. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Taylor & Francis Online. [Link]
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Zhang, X., et al. (2022). Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. Green Processing and Synthesis, 11(1), 934-941. [Link]
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ResearchGate. (n.d.). Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: Synthesis of 3,8-didehydroheliotridin-5-one. Retrieved from [Link][4]
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Pandey, G., et al. (2015). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 5, 8857-8880. [Link]
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Mancebo-Aracil, J., Nájera, C., & Sansano, J. M. (2013). Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters. Chemical Communications, 49(95), 11218-11220. [Link][9]
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ResearchGate. (n.d.). Pyrrolizine-1,3-dione. Retrieved from [Link][10]
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Wang, Y.-F., et al. (2016). A facile synthesis of pyrrolo[2,1-f][1][11]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1696-1704. [Link][12]
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Sukhorukov, A. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. ResearchGate. [Link][13]
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Li, Z., et al. (2020). Efficient synthesis of pyrrolo[1,2-a]indol-3-ones through a radical-initiated cascade cyclization reaction. Organic & Biomolecular Chemistry, 18(38), 7545-7549. [Link][14]
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OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Retrieved from [Link][15]
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Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link][7]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link][8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
